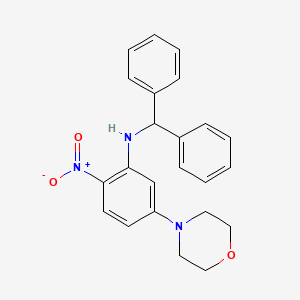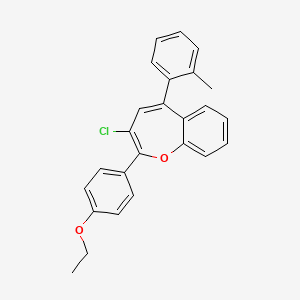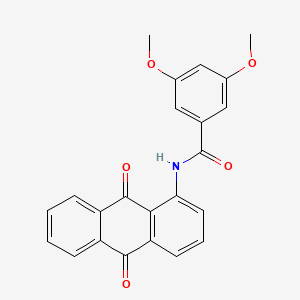
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of aniline derivatives, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final step often includes the coupling of the diphenylmethyl group under specific conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted anilines, amines, and other derivatives that can be further utilized in synthetic chemistry.
Scientific Research Applications
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and diphenylmethyl group contribute to the compound’s ability to bind to specific proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(morpholin-4-yl)-phenyl-methylene-benzenesulfonamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and nitro group allows for diverse chemical reactivity, while the diphenylmethyl group enhances its binding affinity to various molecular targets.
Properties
CAS No. |
330177-52-1 |
|---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-benzhydryl-5-morpholin-4-yl-2-nitroaniline |
InChI |
InChI=1S/C23H23N3O3/c27-26(28)22-12-11-20(25-13-15-29-16-14-25)17-21(22)24-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23-24H,13-16H2 |
InChI Key |
GWLXXKFCXCTZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11684246.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11684250.png)
![Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B11684263.png)
![2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole](/img/structure/B11684265.png)

![4-((Z)-{3-[(2-nitrobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B11684273.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11684279.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11684281.png)
![2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11684286.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11684304.png)

![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684314.png)
![Butyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11684322.png)
![2-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1-benzothiophen-3-yl 3-bromobenzoate](/img/structure/B11684335.png)
